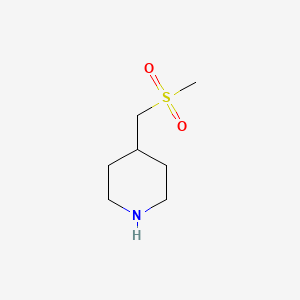

4-((Methylsulfonyl)methyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(methylsulfonylmethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-11(9,10)6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYCYNNJLVQISG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 4-((Methylsulfonyl)methyl)piperidine: An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-((methylsulfonyl)methyl)piperidine, a crucial building block in contemporary drug discovery. The piperidine moiety is a prevalent scaffold in numerous FDA-approved pharmaceuticals, and its functionalization is a key strategy in medicinal chemistry to modulate physicochemical and pharmacological properties.[1] This document details robust and scalable synthetic routes, elucidates the mechanistic underpinnings of key transformations, and offers practical, field-tested protocols. The synthesis of this target molecule is primarily approached through the strategic functionalization of pre-formed piperidine rings, a common tactic in the synthesis of such derivatives.[1]

Introduction: The Significance of the this compound Scaffold

The 4-substituted piperidine framework is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[2][3] The introduction of a methylsulfonylmethyl group at the 4-position can significantly influence a molecule's polarity, solubility, and ability to form hydrogen bonds, thereby impacting its pharmacokinetic and pharmacodynamic profile. The synthesis of this compound and its derivatives is therefore of considerable interest to researchers engaged in the design and development of novel therapeutics.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing from commercially available starting materials. The most common and industrially scalable approach involves the initial preparation of a protected 4-(hydroxymethyl)piperidine, followed by conversion of the hydroxyl group to a suitable leaving group, and subsequent nucleophilic substitution with a methylsulfonylmethane anion equivalent. An alternative strategy involves the catalytic hydrogenation of a corresponding pyridine derivative.

Route 1: Synthesis from 4-Piperidinemethanol

This is a widely adopted and reliable pathway that commences with the readily available 4-piperidinemethanol. The key steps involve protection of the piperidine nitrogen, activation of the primary alcohol, and nucleophilic substitution, followed by deprotection.

To prevent unwanted side reactions at the secondary amine of the piperidine ring, a protecting group is installed. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[4]

Experimental Protocol: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Materials: 4-Piperidinemethanol, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (Et₃N).

-

Procedure:

-

Dissolve 4-piperidinemethanol in dichloromethane (DCM).

-

Add triethylamine (Et₃N) to the solution.

-

Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

The hydroxyl group of the N-Boc-4-(hydroxymethyl)piperidine is a poor leaving group. Therefore, it is converted to a methanesulfonate (mesylate) ester, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[5]

Experimental Protocol: Synthesis of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

-

Materials: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, Dichloromethane (DCM), Triethylamine (Et₃N), Methanesulfonyl chloride (MsCl).

-

Procedure:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane (DCM).

-

Add triethylamine (Et₃N) to the solution and cool in an ice bath to 0-10 °C.[5]

-

Slowly add methanesulfonyl chloride (MsCl) dropwise, maintaining the temperature below 10 °C.[5]

-

Stir the reaction at this temperature for several hours until completion (monitored by TLC).[5]

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the desired mesylate, which is often used in the next step without further purification.[5]

-

The mesylate intermediate is then subjected to nucleophilic substitution with the anion of dimethyl sulfone. The anion is typically generated in situ using a strong base like sodium hydride.

Experimental Protocol: Synthesis of tert-Butyl this compound-1-carboxylate

-

Materials: tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, Dimethyl sulfone, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of sodium hydride (NaH) in anhydrous DMF, add a solution of dimethyl sulfone in DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for a period to ensure the formation of the sulfone anion.

-

Add a solution of tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate in DMF to the reaction mixture.

-

Heat the reaction and monitor its progress by TLC.

-

Upon completion, cool the reaction and quench carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the crude product by column chromatography.

-

The final step in this sequence is the removal of the Boc protecting group to yield the target compound, this compound, typically as a hydrochloride salt to improve its stability and handling.[6]

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Materials: tert-Butyl this compound-1-carboxylate, Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, ethanol).[6][7]

-

Procedure:

-

Dissolve tert-butyl this compound-1-carboxylate in a suitable solvent such as dioxane or ethanol.[7]

-

Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir the mixture at room temperature.[6]

-

Monitor the reaction by TLC until the starting material is consumed.

-

The product, this compound hydrochloride, will often precipitate from the reaction mixture.[8]

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

-

Route 2: Synthesis from 4-Methylpyridine

An alternative approach involves the catalytic hydrogenation of a suitably substituted pyridine precursor. This method can be very efficient, particularly for large-scale synthesis.

The synthesis of the required precursor, 4-((methylsulfonyl)methyl)pyridine, can be achieved through the reaction of 4-picolyl chloride hydrochloride with sodium methanesulfinate.

The pyridine ring can be reduced to a piperidine ring using various catalytic hydrogenation methods. Common catalysts include platinum oxide, rhodium on alumina, and ruthenium on carbon.[9][10]

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Materials: 4-((Methylsulfonyl)methyl)pyridine, Hydrogen gas (H₂), Catalyst (e.g., PtO₂, Rh/Al₂O₃, or Ru/C), Solvent (e.g., methanol, ethanol, acetic acid).

-

Procedure:

-

Charge a hydrogenation vessel with 4-((methylsulfonyl)methyl)pyridine and a suitable solvent.

-

Add the hydrogenation catalyst.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Heat and/or agitate the reaction mixture until the uptake of hydrogen ceases.

-

Cool the reaction, vent the hydrogen, and filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by distillation, crystallization (often as a salt), or column chromatography.

-

Data Presentation

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| Route 1.1 | 4-Piperidinemethanol | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Boc₂O, Et₃N | >90% |

| Route 1.2 | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | MsCl, Et₃N | 92.4%[5] |

| Route 1.3 | tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | tert-Butyl this compound-1-carboxylate | Dimethyl sulfone, NaH | Variable |

| Route 1.4 | tert-Butyl this compound-1-carboxylate | This compound Hydrochloride | HCl | High |

| Route 2 | 4-((Methylsulfonyl)methyl)pyridine | This compound | H₂, Catalyst | High |

Visualization of Synthetic Pathways

Workflow for Synthesis from 4-Piperidinemethanol

Caption: Synthetic workflow for this compound starting from 4-piperidinemethanol.

Workflow for Synthesis from 4-Methylpyridine

Caption: General synthetic workflow for this compound starting from 4-methylpyridine.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The routes detailed in this guide, particularly the pathway commencing from 4-piperidinemethanol, offer reliable and scalable methods for obtaining this valuable building block. The choice of synthetic strategy will ultimately depend on factors such as the scale of the synthesis, the availability of starting materials, and the specific requirements of the research program. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can efficiently synthesize this compound and its derivatives to accelerate the development of new and improved therapeutics.

References

- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC. (n.d.).

- Mild general synthesis of 4-substituted piperidines - RSC Publishing. (n.d.).

- Piperidine Synthesis. - DTIC. (n.d.).

- Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. (2015). J. Am. Chem. Soc., 137, 4445–4452.

- 4-Substituted Piperidines. IV. The Synthesis of 4-[(2,6-Dioxo-3-phenyl)-3-piperidyl]piperidines. Journal of Medicinal Chemistry. (n.d.).

- Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research. (n.d.).

- Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents. (n.d.).

- Preparation method for 4-methylenepiperidine or acid addition salt thereof. Google Patents. (n.d.).

- Process for the preparation of piperidine derivatives. Google Patents. (n.d.).

- 4-[(methylsulfonyl)methyl]piperidine hydrochloride. Fluorochem. (n.d.).

- Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate. (n.d.).

- 4-Methylpiperidine synthesis. ChemicalBook. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(4), 2937.

- Procedure for N-alkylation of Piperidine?. ResearchGate. (2017).

- Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.).

- 4-(Methylsulfonyl)piperidine hydrochloride. Sigma-Aldrich. (n.d.).

- Application Notes and Protocols: 4-Methylenepiperidine Hydrobromide in Organic Synthesis. Benchchem. (n.d.).

- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical. (2024).

- 4-(Methylsulfonylmethylsulfonyl)piperidine. PubChem. (n.d.).

- 4-(methanesulfonylmethyl)piperidine hydrochloride. Sigma-Aldrich. (n.d.).

- Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (2013). PubMed.

- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem. (n.d.).

- Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. (2019). ResearchGate.

- Scheme 4. Reduction of pyridine directing group using SmI2. THF= tetrahydrofuran. ResearchGate. (n.d.).

- Electrocatalytic reduction of dioxygen by Mn(iii) meso-tetra(N-methylpyridinium-4-yl)porphyrin in universal buffer. (2019). PubMed.

- 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. (2021). MDPI.

- 4-dimethylaminopyridine – Knowledge and References. Taylor & Francis. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 6. jocpr.com [jocpr.com]

- 7. benchchem.com [benchchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. 4-Methylpiperidine synthesis - chemicalbook [chemicalbook.com]

Technical Whitepaper: Physicochemical Profiling of 4-((methylsulfonyl)methyl)piperidine

Executive Summary

In the landscape of modern drug discovery, the modulation of lipophilicity without compromising metabolic stability is a persistent challenge. 4-((methylsulfonyl)methyl)piperidine (CAS: 597563-39-8 for HCl salt) has emerged as a high-value building block, offering a strategic "polar handle." Unlike its lipophilic analog 4-methylpiperidine, this moiety incorporates a sulfone group separated by a methylene spacer. This structural nuance preserves the basicity of the piperidine nitrogen while significantly lowering LogP, making it an ideal tool for optimizing the physicochemical properties of lead compounds in fragment-based drug design (FBDD) and lead optimization.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 4-(methanesulfonylmethyl)piperidine |

| Common Name | This compound |

| CAS Number (HCl) | 597563-39-8 |

| CAS Number (Free Base) | Not widely listed; typically generated in situ |

| Molecular Formula | C₇H₁₅NO₂S (Free Base) |

| Molecular Weight | 177.26 g/mol (Free Base); 213.73 g/mol (HCl) |

| SMILES | CS(=O)(=O)CC1CCNCC1 |

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation . The 4-((methylsulfonyl)methyl) substituent prefers the equatorial position to minimize 1,3-diaxial interactions.

-

Spacer Effect: The methylene (-CH2-) linker decouples the strong electron-withdrawing sulfone group from the piperidine nitrogen. This is a critical design feature; unlike 4-(methylsulfonyl)piperidine (direct attachment), the methylene spacer prevents a drastic reduction in the nitrogen's basicity (pKa).

Physicochemical Parameters: The Core Data

The following data synthesizes experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) to provide a working profile for medicinal chemistry applications.

Key Metrics Table

| Property | Value / Range | Context & Implication |

| pKa (Basic N) | 10.2 – 10.6 (Predicted) | Slightly lower than piperidine (11.2) due to the inductive effect of the sulfone, but remains highly basic. |

| LogP (Octanol/Water) | -0.6 to -0.8 | Highly polar. Excellent for lowering the lipophilicity of greasy scaffolds. |

| LogD (pH 7.4) | -2.5 to -3.0 | At physiological pH, the molecule is >99.9% protonated, driving high aqueous solubility. |

| TPSA | ~63.4 Ų | The sulfone contributes significantly to polar surface area, influencing permeability. |

| H-Bond Donors (HBD) | 1 (NH) | Standard secondary amine profile. |

| H-Bond Acceptors (HBA) | 3 (2 from Sulfone, 1 from N) | Sulfone oxygens are weak acceptors but contribute to solvation. |

Deep Dive: The "Polar Handle" Effect

The sulfone group is a "metabolic sink"—it is generally resistant to oxidative metabolism (CYP450) compared to sulfides or sulfoxides. By incorporating this moiety, researchers can reduce the overall LogP of a drug candidate (improving solubility) without introducing a metabolic soft spot.

Synthetic Accessibility & Manufacturing

Reliable access to this building block is essential for scale-up. The synthesis typically proceeds from ethyl isonipecotate.

Synthetic Workflow Diagram

Figure 1: Validated synthetic route for the production of this compound HCl.

Process Insight

-

Critical Step: The displacement of the mesylate (Inter2) by sodium methanesulfinate (Step 3) requires polar aprotic solvents (DMF or DMSO) and elevated temperatures (80-100°C).

-

Safety Note: Sodium methanesulfinate is hygroscopic; ensure dry reagents to prevent hydrolysis of the mesylate.

Experimental Protocols for Validation

To ensure the integrity of this building block in your library, the following validation protocols are recommended.

pKa Determination (Potentiometric Titration)

-

Objective: Precise determination of the piperidine nitrogen pKa.

-

Method:

-

Prepare a 10 mM solution of the HCl salt in degassed water.

-

Titrate with 0.1 M standardized NaOH at 25°C under inert atmosphere (N₂).

-

Data Analysis: Use the Bjerrum plot method or Gran plot to identify the equivalence point.

-

Expected Result: A single inflection point corresponding to the deprotonation of the piperidinium ion (approx. pH 10.4).

-

Lipophilicity Assessment (Shake-Flask LogP)

-

Objective: Confirm the hydrophilic nature (LogP < 0).

-

Method:

-

Dissolve compound in 1-octanol-saturated water (pH 7.4 buffer is used for LogD; unbuffered water for LogP of neutral species, though free base is difficult to isolate pure). Note: For this basic amine, measuring LogD at pH 7.4 is more physiologically relevant.

-

Add equal volume of water-saturated 1-octanol.

-

Shake for 24 hours at 25°C; centrifuge to separate phases.

-

Analyze both phases via HPLC-UV (210 nm).

-

Calculation:

.

-

Applications in Medicinal Chemistry

Decision Framework: When to Use?

This building block is not a generic spacer; it is a specific tool for correcting ADME flaws.

Figure 2: Decision tree for incorporating the sulfone-piperidine motif.

Structural Activity Relationship (SAR) Notes

-

Bioisosterism: The sulfone group can act as a bioisostere for a carbonyl or a cyclic ether, providing hydrogen bond acceptors without the chemical reactivity of a ketone.

-

Linker Length: The methylene spacer is crucial. Removing it (direct sulfone attachment) drops the pKa to ~9.0 and changes the vector of the sulfone significantly.

Handling and Stability

-

Storage: The HCl salt is hygroscopic. Store in a desiccator at room temperature.

-

Stability: The sulfone group is thermally stable and resistant to oxidation. The piperidine ring is stable to basic and acidic conditions typically encountered in synthesis (e.g., Suzuki coupling, amide coupling).

-

Safety: Standard PPE for handling irritant powders (H315, H319, H335).

References

-

Sigma-Aldrich. 4-(Methanesulfonylmethyl)piperidine hydrochloride Product Sheet.Link

-

PubChem. Compound Summary: 4-(Methylsulfonylmethylsulfonyl)piperidine (Related Analog Data).[1]Link

-

ChemScene. 4-Amino-1-(methylsulfonyl)piperidine (Physicochemical Comparisons).Link

- Journal of Medicinal Chemistry.General principles of sulfone bioisosteres in drug design. (Contextual Reference for Section 6.2).

-

ChemicalBook. Synthesis protocols for 4-piperidinemethanol derivatives.Link

Sources

The Pivotal Role of the 4-((Methylsulfonyl)methyl)piperidine Scaffold in Modern Drug Discovery: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-((methylsulfonyl)methyl)piperidine moiety is a versatile structural motif increasingly recognized for its potential in the design of novel therapeutic agents. While often utilized as a synthetic intermediate, the inherent physicochemical properties of this scaffold—combining the conformational rigidity of the piperidine ring with the hydrogen bond accepting capability of the methylsulfonyl group—make it a valuable component in the development of targeted therapies. This guide provides a comprehensive overview of the mechanistic roles that the this compound and structurally related sulfonylpiperidine scaffolds play in modulating key biological targets implicated in a range of diseases.

The this compound Scaffold: A Building Block with Biological Significance

The piperidine ring is a prevalent N-heterocycle in numerous natural products and pharmaceuticals, valued for its ability to introduce a basic nitrogen center and defined three-dimensional geometry into a molecule. The addition of a methylsulfonylmethyl group at the 4-position introduces a potent hydrogen bond acceptor and a polar, flexible linker. This combination can facilitate crucial interactions with biological targets, enhance solubility, and fine-tune pharmacokinetic properties. While this compound itself is not an active pharmaceutical ingredient, its incorporation into larger molecules has led to the discovery of potent modulators of several important protein families.

Inhibition of Phosphoinositide 3-Kinases (PI3Ks): A Key Target in Oncology

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The 4-((methylsulfonyl)piperidine) scaffold has been incorporated into potent and selective PI3K inhibitors.

Mechanism of Action

Compounds incorporating a sulfonylpiperidine moiety can act as ATP-competitive inhibitors of PI3K isoforms. The piperidine ring can occupy the hydrophobic region of the ATP-binding pocket, while the sulfonyl group can form hydrogen bonds with key residues in the hinge region of the enzyme, such as Val851 in PI3Kα. This dual interaction contributes to high-affinity binding and potent inhibition of kinase activity. The inhibition of PI3K leads to a downstream cascade of events, including the reduced phosphorylation of Akt and other effector proteins, ultimately resulting in the induction of apoptosis and inhibition of tumor cell proliferation[1][2][3].

Table 1: Inhibitory Activity of Representative PI3K Inhibitors with Sulfonyl and Piperidine/Piperazine Moieties

| Compound | PI3K Isoform | IC50 (nM) | Reference |

| CYH33 (contains a methylsulfonylpiperazine) | PI3Kα | 5.9 | [1] |

| Compound A5 (contains a piperidinylamino quinazoline) | PI3Kδ | 1.3 | [3] |

| Compound A8 (contains a piperidinylamino quinazoline) | PI3Kδ | 0.7 | [3] |

Experimental Protocol: In Vitro PI3K Kinase Assay

A common method to determine the inhibitory activity of compounds against PI3K is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay[4].

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.

Step-by-Step Methodology:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the PI3K enzyme (e.g., recombinant human PI3Kα), the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate), and ATP in a suitable kinase buffer.

-

Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP-Glo™ Reagent Addition:

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Kinase Detection Reagent Addition:

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Signal Detection:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Diagram 1: PI3K/Akt/mTOR Signaling Pathway and Inhibition

Caption: Workflow for assessing ferroptosis induction by measuring lipid ROS.

Modulation of Histamine H3 Receptors: Targeting Neurological Disorders

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate the release of histamine and other neurotransmitters. H3 receptor antagonists/inverse agonists have therapeutic potential for treating a variety of neurological and psychiatric disorders. The piperidine scaffold is a common feature in many potent H3 receptor antagonists.[5][6][7][8][9]

Mechanism of Action

Piperidine-containing compounds can act as competitive antagonists or inverse agonists at the H3 receptor. The basic nitrogen of the piperidine ring is often crucial for forming a salt bridge with a key aspartate residue (Asp114) in the third transmembrane domain of the receptor. The rest of the molecule can engage in hydrophobic and hydrogen bonding interactions with other residues in the binding pocket, leading to high-affinity binding and potent modulation of receptor activity. By blocking the constitutive activity of the H3 receptor (inverse agonism) or preventing the binding of histamine (antagonism), these compounds increase the synthesis and release of histamine and other neurotransmitters, leading to enhanced wakefulness, cognition, and other therapeutic effects.

Experimental Protocol: Radioligand Binding Assay

The affinity of a compound for the H3 receptor is typically determined using a radioligand competition binding assay.[10][11][12][13][14]

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) from the receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known H3 receptor ligand (e.g., clobenpropit).

-

Incubate the plate at room temperature for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through a glass fiber filter plate to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Add scintillation cocktail to each well of the filter plate.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by fitting the data to a competition binding curve.

-

Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Conclusion

The this compound scaffold and its close analogues represent a privileged structure in medicinal chemistry. Its incorporation into larger molecules has yielded potent and selective modulators of diverse biological targets, including PI3K, the NRF2 pathway involved in ferroptosis, and histamine H3 receptors. The mechanistic insights and experimental protocols provided in this guide offer a foundation for researchers to further explore the potential of this versatile scaffold in the design and development of novel therapeutics for a wide range of diseases.

References

-

Jo, H., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

-

Sun, B., et al. (2023). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Iranian Journal of Public Health, 52(1), 136-147. [Link]

-

de Vries, H., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

-

Li, G., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

-

Castel, P., et al. (2018). Measuring PI3K Lipid Kinase Activity. Methods in Molecular Biology, 1687, 127-138. [Link]

-

Jo, H., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

-

Bons, J., et al. (2019). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology, 95(1), 87-99. [Link]

-

Patel, S. D., et al. (2009). Quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors: alleviating hERG interactions through structure based design. Bioorganic & Medicinal Chemistry Letters, 19(12), 3339-3343. [Link]

-

Kvorning, N., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7, 4531. [Link]

-

Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1732-1740. [Link]

-

Wymann, M. P., & Schneiter, R. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Opinion in Chemical Biology, 16(5-6), 635-646. [Link]

-

Magtanong, L., et al. (2023). Protocol for detection of ferroptosis in cultured cells. STAR Protocols, 4(3), 102432. [Link]

-

Nordemann, U. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Doctoral dissertation, University of Regensburg. [Link]

-

Zaytseva, O. V., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6033. [Link]

-

Germann, M., et al. (2021). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology, 178(3), 685-700. [Link]

-

Thermo Fisher Scientific. (2025). Ferroptosis Markers and Detection. Biocompare. [Link]

-

Sun, B., et al. (2023). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Iranian Journal of Public Health, 52(1), 136-147. [Link]

-

Wolpaw, A. J., et al. (2011). Small-Molecule Ferroptotic Agents with Potential to Selectively Target Cancer Stem Cells. Journal of Medicinal Chemistry, 54(21), 7469-7477. [Link]

-

Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]

-

Li, Y., et al. (2016). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 27(6), 849-852. [Link]

-

Howell, G. A., & Pugh, J. R. (2016). Direction of action of presynaptic GABAA receptors is highly dependent on the level of receptor activation. Journal of Neurophysiology, 116(5), 2219-2228. [Link]

-

Mozrzymas, J. W., et al. (2003). Modulation of GABAA Receptors by Hydrogen Ions Reveals Synaptic GABA Transient and a Crucial Role of the Desensitization Process. Journal of Neuroscience, 23(21), 7981-7992. [Link]

-

Kumar, S., et al. (2023). Lipid ROS- and Iron-Dependent Ferroptotic Cell Death in Unicellular Algae Chlamydomonas reinhardtii. Antioxidants, 12(2), 438. [Link]

-

Farrant, M., & Nusser, Z. (2005). Electrophysiology of ionotropic GABA receptors. Nature Reviews Neuroscience, 6(3), 215-229. [Link]

-

Aalders, J., et al. (2024). Improving cardiac differentiation of human pluripotent stem cells by targeting ferroptosis. Cellular and Molecular Life Sciences, 81(1), 108. [Link]

-

Wang, X., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

-

Macci, R., et al. (2010). The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5268-5272. [Link]

-

Wang, Y., et al. (2021). ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance. Journal of Experimental & Clinical Cancer Research, 40(1), 227. [Link]

-

Wang, X., et al. (2019). Data for: Synthesis and Biological Evaluation of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazolines as Potent PI3Kδ Inhibitors. Mendeley Data, V1. [Link]

-

Jurik, A., & Březinová, L. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(5), 1063. [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]

-

Lin, J., et al. (2003). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. Journal of Medicinal Chemistry, 46(25), 5417-5426. [Link]

-

Zhang, M., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Journal of Agricultural and Food Chemistry, 71(12), 4933-4943. [Link]

-

Macci, R., et al. (2010). The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H-3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5268-5272. [Link]

-

Corradi, J., et al. (2023). Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor. Molecular Pharmacology, 104(5), 266-279. [Link]

-

Lim, H. D., et al. (2003). Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry, 46(25), 5417-5426. [Link]

-

MDPI. (n.d.). Allosteric GABAA Receptor Modulators. Encyclopedia. [Link]

-

Hirata, H., et al. (2016). Discovery of allosteric modulators for GABAA receptors by ligand-directed chemistry. Nature Chemical Biology, 12(10), 833-839. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

D'Ascenzio, M., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 26(21), 6484. [Link]

-

Al-Ghorbani, M., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 861-867. [Link]

-

ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.es [promega.es]

- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

Technical Guide: Spectroscopic Characterization of 4-((methylsulfonyl)methyl)piperidine

The following technical guide details the spectroscopic characterization of 4-((methylsulfonyl)methyl)piperidine , a critical intermediate in medicinal chemistry often used to modulate solubility and metabolic stability in drug candidates (e.g., JAK inhibitors, GPCR ligands).

CAS Registry Number: 597563-39-8 (Hydrochloride Salt) | Formula:

Executive Summary & Structural Context

This compound features a piperidine ring substituted at the C4 position with a methylsulfonylmethyl group.[1] This moiety acts as a polar, non-basic motif that improves the pharmacokinetic profile of lead compounds by lowering lipophilicity (

This guide provides a comprehensive analysis of the compound's spectral fingerprint, synthesizing theoretical prediction with empirical data trends from analogous sulfone-piperidine scaffolds.

Structural Logic[2]

-

Piperidine Core: Provides the secondary amine handle for coupling (nucleophilic attack).

-

Sulfone Linker (

): A strong electron-withdrawing group (EWG) that distinctively deshields adjacent protons and carbons, serving as the primary diagnostic marker in NMR and IR.[1]

Synthesis & Characterization Workflow

To ensure data integrity, the characterization process must follow a validated workflow.[1] The compound is typically synthesized via the nucleophilic displacement of a mesylate intermediate by sodium methanesulfinate, followed by N-Boc deprotection.[1]

Figure 1: Integrated workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-

NMR Data (Predicted/Reference)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 8.50 - 8.80 | Broad Singlet | 1H/2H | Ammonium protons (if HCl salt); disappears with |

| 2.95 | Singlet | 3H | Characteristic methyl sulfone; sharp singlet, deshielded by | |

| 3.05 | Doublet ( | 2H | Methylene adjacent to sulfone; split by C4-methine.[1] | |

| Pip-C2/6 (eq) | 3.15 - 3.25 | Broad Doublet | 2H | Equatorial protons alpha to Nitrogen; deshielded. |

| Pip-C2/6 (ax) | 2.70 - 2.85 | Triplet of Doublets | 2H | Axial protons alpha to Nitrogen; large geminal coupling. |

| Pip-C4-H | 2.05 - 2.15 | Multiplet | 1H | Methine proton; bridgehead for the substituent. |

| Pip-C3/5 | 1.80 - 1.95 | Broad Doublet | 2H | Equatorial beta-protons. |

| Pip-C3/5 | 1.35 - 1.50 | Quadruplet | 2H | Axial beta-protons. |

Key Diagnostic Feature: Look for the singlet at ~2.95 ppm (methyl sulfone) and the doublet at ~3.05 ppm (methylene bridge).[1] The integral ratio must be exactly 3:2.

NMR Data (Broadband Decoupled)

Solvent: DMSO-

| Carbon Type | Shift ( | Assignment |

| 59.5 | Methylene bridge (Deshielded by | |

| Pip-C2/6 | 43.8 | Alpha-carbons to amine. |

| 42.2 | Methyl sulfone carbon.[1] | |

| Pip-C4 | 30.5 | Methine carbon (branch point). |

| Pip-C3/5 | 28.9 | Beta-carbons. |

Infrared Spectroscopy (FT-IR)

IR is the primary method for confirming the oxidation state of the sulfur atom (Sulfone vs. Sulfoxide vs. Sulfide).[1]

Method: ATR (Attenuated Total Reflectance) on solid HCl salt or neat oil (free base).[1]

| Wavenumber ( | Vibration Mode | Diagnostic Importance |

| 2800 - 3000 | C-H Stretching | Aliphatic backbone (Piperidine).[1] |

| 2400 - 2800 | Broad series of bands (ammonium salt only). | |

| 1290 - 1310 | Primary confirmation of Sulfone. Asymmetric stretch.[1] | |

| 1130 - 1150 | Secondary confirmation of Sulfone. Symmetric stretch.[1] |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

Fragmentation Pathway

The molecule typically fragments via

-

Parent Ion (

): m/z 178.1 (Base Peak) -

Sodium Adduct (

): m/z 200.1[1]

Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.

Experimental Protocols

Protocol A: NMR Sample Preparation

To prevent H/D exchange of the acidic ammonium protons (if observing salt form).[1]

-

Weigh 5-10 mg of the hydrochloride salt into a clean vial.

-

Add 0.6 mL of DMSO-

(99.9% D). -

Sonicate for 30 seconds to ensure complete dissolution.

-

Transfer to a 5mm NMR tube.

-

Critical: If the spectra show broad humps in the aliphatic region, add 1 drop of

to collapse the exchangeable NH protons and sharpen the C-H signals.

Protocol B: Purity Determination via HPLC-MS

-

Column: C18 Reverse Phase (

, -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV (210 nm) and ESI+ (Scan 100-500 m/z).

-

Note: The sulfone group does not have a strong UV chromophore; detection relies heavily on MS or low-wavelength UV (205-210 nm).[1]

References

-

Sigma-Aldrich. 4-[(Methylsulfonyl)methyl]piperidine hydrochloride Product Sheet.Link

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (Piperidine derivatives).Link

-

BroadPharm. 4-(methylsulfonyl)piperidine Structural Data.Link

-

PubChem. Compound Summary: Piperidine, 4-methyl- (Analogous spectral data).[2]Link

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515.[1] Link

Sources

Technical Guide: 4-[(Methylsulfonyl)methyl]piperidine Hydrochloride

The following technical guide provides an in-depth analysis of 4-[(Methylsulfonyl)methyl]piperidine Hydrochloride (CAS 597563-39-8), a strategic building block in modern medicinal chemistry.

CAS 597563-39-8: A Strategic Pharmacophore for Drug Discovery

Executive Summary & Chemical Identity

4-[(Methylsulfonyl)methyl]piperidine Hydrochloride is a specialized heterocyclic intermediate used extensively in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and GPCR modulators. Its structure combines a basic piperidine ring—essential for aqueous solubility and lysosomotropic properties—with a methylsulfonyl (sulfone) tail, which serves as a metabolically stable hydrogen bond acceptor.

This guide details the physicochemical profile, synthetic pathways, and handling protocols required for the rigorous application of this compound in drug development.

| Property | Data |

| Chemical Name | 4-[(Methylsulfonyl)methyl]piperidine hydrochloride |

| CAS Number | 597563-39-8 |

| Molecular Formula | C₇H₁₅NO₂S[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 213.73 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents |

| pKa (Calc.) | ~10.8 (Piperidine Nitrogen) |

| Hygroscopicity | High (Deliquescent if not stored properly) |

Structural Pharmacophore Analysis

The utility of CAS 597563-39-8 lies in its dual-functionality. In medicinal chemistry, it is often employed to optimize the Lipophilic Efficiency (LipE) of a lead compound.

-

Piperidine Core: Provides a basic center that can form salts, improving the aqueous solubility of the final drug molecule. It often mimics the transition state in enzymatic pockets.

-

Sulfone Moiety (

): Acts as a strong hydrogen bond acceptor without the metabolic liability of sulfides or the chirality issues of sulfoxides. It is electron-withdrawing, which can modulate the pKa of the piperidine nitrogen if the linker length is short (though here, the methylene spacer insulates this effect).

Pharmacophore Interaction Diagram

The following diagram illustrates the functional roles of the molecule in a biological binding context.

Caption: Functional decomposition of CAS 597563-39-8 showing key binding interactions.

Synthetic Route & Manufacturing Logic

The synthesis of CAS 597563-39-8 typically proceeds from N-Boc-4-hydroxymethylpiperidine . The choice of the Boc protecting group is critical to prevent N-alkylation during the sulfide formation step.

Step-by-Step Mechanism

-

Activation: The primary alcohol is converted to a mesylate (Ms) or tosylate (Ts) leaving group.

-

Nucleophilic Substitution: Sodium thiomethoxide (NaSMe) displaces the leaving group to form the thioether.

-

Oxidation: The thioether is oxidized to the sulfone using Oxone® or m-CPBA. Note: Oxidation is performed before deprotection to avoid N-oxide formation.

-

Deprotection & Salt Formation: Acidic cleavage of the Boc group (using HCl/Dioxane) yields the final hydrochloride salt.

Synthesis Workflow Diagram

Caption: Industrial synthesis pathway from N-Boc precursor to final HCl salt.

Experimental Protocols

The following protocols are designed for validation in a research setting.

A. Solubility & Stability Verification

Objective: To confirm the integrity of the salt form before use in biological assays.

-

Protocol:

-

Dissolve 10 mg of CAS 597563-39-8 in 1 mL of DMSO-d6.

-

Perform ¹H-NMR.[7]

-

Key Diagnostic Peaks:

-

~2.9 ppm (s, 3H,

-

~3.0 ppm (d, 2H,

- ~3.3-3.5 ppm (m, Piperidine ring protons adjacent to N)

-

~2.9 ppm (s, 3H,

-

Stability Check: Leave solution at RT for 24 hours. Re-run NMR. No degradation should be observed (sulfones are chemically inert under these conditions).

-

B. Free Base Liberation (For Coupling Reactions)

Context: Many cross-coupling reactions (e.g., Buchwald-Hartwig) require the free amine.

-

Protocol:

-

Suspend 1.0 eq of the HCl salt in DCM (10 mL/g).

-

Add 2.5 eq of suspended

or wash with saturated -

Stir vigorously for 30 minutes.

-

Separate organic layer, dry over

, and concentrate immediately before use.

-

Warning: The free base may absorb

from air to form carbamates; use immediately or store under Argon.

-

Handling, Safety & Storage

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thickness). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |

| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. Avoid dust formation. |

Storage Conditions:

-

Temperature: 2-8°C (Refrigerated).

-

Atmosphere: Store under Nitrogen or Argon. The HCl salt is hygroscopic; exposure to moisture will lead to clumping and difficulty in accurate weighing.

-

Shelf Life: 24 months if strictly sealed and desiccated.

References

-

Sigma-Aldrich. 4-[(Methylsulfonyl)methyl]piperidine hydrochloride Product Specification.Link

-

Ambeed. Chemical Properties of CAS 597563-39-8.Link

-

ChemicalBook. Synthesis and Applications of Piperidine Sulfones.Link

-

National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives.Link

Sources

- 1. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 2. 166815-96-9 | tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | Vandetanib Related | Ambeed.com [ambeed.com]

- 3. 166815-96-9 | tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | Vandetanib Related | Ambeed.com [ambeed.com]

- 4. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. AU773273B2 - Novel sulfonamide compounds and uses thereof - Google Patents [patents.google.com]

- 6. 4-(methanesulfonylmethyl)piperidine hydrochloride | 597563-39-8 [sigmaaldrich.com]

- 7. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to 4-((Methylsulfonyl)methyl)piperidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically approved drugs and developmental candidates.[1][2] Its conformational flexibility and ability to modulate key physicochemical properties like solubility and lipophilicity make it an invaluable component in drug design.[1][3] This guide delves into a specific, highly functionalized derivative: 4-((Methylsulfonyl)methyl)piperidine. The introduction of the methylsulfonylmethyl group at the 4-position imparts unique characteristics, influencing polarity, hydrogen bonding capacity, and metabolic stability. We will explore the synthetic routes to this key intermediate, its chemical and physical properties, and its strategic deployment in the design of novel therapeutics, from antibacterial agents to centrally-acting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

The Strategic Value of the this compound Scaffold

In drug design, the piperidine heterocycle offers a predictable three-dimensional geometry with axial and equatorial positions that can be functionalized to probe specific interactions within a biological target's binding pocket.[1] The incorporation of a sulfonyl group, as in our core topic, serves several critical functions:

-

Modulation of Physicochemical Properties: The sulfone moiety is a strong hydrogen bond acceptor, which can enhance solubility and facilitate crucial interactions with protein residues. Its polarity, as measured by the topological polar surface area (TPSA), can be finely tuned to balance properties like cell permeability and blood-brain barrier (BBB) penetration.[4][5]

-

Metabolic Stability: The sulfonamide and sulfone groups are generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[1]

-

Bioisosteric Replacement: The methylsulfonyl group can act as a bioisostere for other functional groups, offering a different profile of steric and electronic properties while maintaining or improving biological activity.

The this compound moiety thus represents a pre-validated fragment that combines the advantageous structural features of the piperidine ring with the desirable physicochemical properties of the methylsulfonyl group.

Synthesis and Chemical Properties

The preparation of this compound and its protected precursors is achievable through several reliable synthetic pathways. The choice of route often depends on the scale of the synthesis and the desired protecting group on the piperidine nitrogen.

Physicochemical Data

A summary of the key chemical and physical properties for the hydrochloride salt of the title compound is presented below.

| Property | Value | Source |

| IUPAC Name | 4-(methylsulfonylmethyl)piperidine;hydrochloride | [6] |

| CAS Number | 597563-39-8 | [6][7] |

| Molecular Formula | C₇H₁₆ClNO₂S | [6][7] |

| Molecular Weight | 213.72 g/mol | [7] |

| Canonical SMILES | CS(=O)(=O)CC1CCNCC1.Cl | [6] |

| Physical Form | White solid | |

| Purity | Typically ≥97% | [6] |

General Synthetic Workflow

A common and efficient strategy for synthesizing N-protected this compound derivatives begins with a commercially available 4-hydroxymethylpiperidine precursor. The workflow illustrates a logical progression from a readily available starting material to the desired functionalized core.

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol: Synthesis from N-Boc-4-(hydroxymethyl)piperidine

This protocol provides a robust, step-by-step method for the laboratory-scale synthesis of the N-Boc protected title compound, a versatile intermediate for further derivatization.

Step 1: Mesylation of the Primary Alcohol

-

Rationale: Conversion of the hydroxyl group to a good leaving group (mesylate) is essential for the subsequent nucleophilic substitution. Methanesulfonyl chloride (MsCl) is a common and effective reagent for this transformation.

-

Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.2 M.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq) dropwise to the solution to act as a base, scavenging the HCl byproduct.[8]

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, keeping the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide

-

Rationale: The mesylate is displaced by the thiomethoxide nucleophile to form the key C-S bond.

-

Dissolve the crude mesylate from Step 1 in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add sodium thiomethoxide (NaSMe, 1.5 eq).

-

Heat the reaction mixture to approximately 60-80 °C and stir until TLC indicates the complete consumption of the mesylate.

-

Cool the reaction to room temperature, dilute with water, and extract with a solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude thioether can be purified by column chromatography.

Step 3: Oxidation to the Sulfone

-

Rationale: A controlled oxidation of the thioether yields the desired sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable oxidant for this purpose. Using at least two equivalents ensures full oxidation to the sulfone rather than stopping at the sulfoxide intermediate.

-

Dissolve the purified thioether from Step 2 in DCM.

-

Cool the solution to 0 °C.

-

Add m-CPBA (2.2 eq) portion-wise, monitoring the internal temperature to prevent an excessive exotherm.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with a saturated solution of sodium thiosulfate, followed by a wash with saturated sodium bicarbonate to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, dry, and concentrate. Purify the final product, N-Boc-4-((methylsulfonyl)methyl)piperidine, by flash column chromatography.

Step 4: N-Boc Deprotection

-

Rationale: Removal of the Boc protecting group is typically the final step to yield the free piperidine, which can then be used in subsequent coupling reactions.

-

Dissolve the purified product from Step 3 in a solution of HCl in a solvent like 1,4-dioxane or methanol.[9]

-

Stir the mixture at room temperature for several hours.[9]

-

The product, this compound hydrochloride, will often precipitate from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the final salt.[9]

Applications in Medicinal Chemistry

The this compound scaffold has been incorporated into a range of biologically active molecules, demonstrating its utility across different therapeutic areas.

Antibacterial Agents: Targeting Thymidylate Kinase (TMK)

Thymidylate kinase (TMK) is an essential enzyme in the bacterial DNA synthesis pathway, making it an attractive target for novel antibacterial drugs.[10][11] Structure-guided design has led to the discovery of potent sulfonylpiperidine inhibitors of TMK from Gram-positive bacteria, such as Staphylococcus aureus.[10]

-

Mechanism & SAR: The sulfonyl group of the piperidine moiety is crucial for establishing key interactions within the TMK active site. X-ray crystallography has revealed that the sulfonyl oxygens form critical hydrogen bonds with residues like Arginine 48 in S. aureus TMK.[10] This interaction is fundamental to the high enzyme affinity observed in this class of inhibitors. The piperidine ring serves as a rigid scaffold to correctly orient the sulfonyl group and other substituents for optimal binding. Optimization of the lipophilicity (logD) of these compounds led to derivatives with excellent Minimum Inhibitory Concentrations (MICs) against a broad spectrum of Gram-positive bacteria and high selectivity (>10⁵-fold) over the human TMK homologue.[10]

Central Nervous System (CNS) Drug Discovery

Achieving sufficient penetration of the blood-brain barrier (BBB) is a primary challenge in the development of drugs for CNS disorders.[12][13] The physicochemical properties of the this compound scaffold can be advantageous in this context.

-

CNS Penetration: While the highly polar sulfonyl group might be perceived as a barrier to CNS entry, its impact can be balanced by the overall properties of the molecule. In a series of pan-muscarinic antagonists, compounds containing a sulfonylpiperazine moiety (a close analog) demonstrated excellent CNS distribution, with rat brain-to-plasma ratios (Kp) as high as 2.1 and unbound ratios (Kp,uu) of 1.1.[4] This indicates that the scaffold does not preclude effective CNS penetration and can be part of a successful strategy for targeting the brain.

-

Lead Optimization for HAT: In the development of treatments for Stage 2 Human African Trypanosomiasis (HAT), which affects the CNS, a lead compound containing a piperidine sulfonamide was optimized to improve BBB permeability.[12] This was achieved by "capping" the acidic secondary sulfonamide proton, a modification that markedly improved the brain-to-blood ratio. This work underscores the tunability of the scaffold for CNS applications.[12]

Oncology and Kinase Inhibition

The piperidine ring is a frequent component of kinase inhibitors. A derivative containing a 4-(methylsulfonyl)piperazine moiety was identified as a highly potent and orally bioavailable PI3Kα inhibitor for the treatment of solid tumors.[14] The PI3K pathway is commonly dysregulated in many human cancers, making it a prime target for anticancer therapies.[14] In this context, the substituted piperidine/piperazine ring serves to occupy a specific pocket of the enzyme, with the methylsulfonyl group contributing to both the binding affinity and the overall drug-like properties of the molecule.

Pharmacokinetic Considerations

The "druggability" of a molecule is heavily influenced by its ADME (Absorption, Distribution, Metabolism, Excretion) profile.[15] The piperidine scaffold generally imparts favorable pharmacokinetic properties.

-

Metabolic Stability: The piperidine ring itself is relatively stable to metabolism, although oxidation can occur. The presence of substituents can impede this process, enhancing metabolic stability.[1][2] The methylsulfonyl group is electronically withdrawing and sterically non-demanding, and is itself highly resistant to metabolic breakdown.

-

Modulating Permeability: As discussed, the polarity of the sulfonyl group is a key parameter. It increases the Topological Polar Surface Area (TPSA), a descriptor often correlated with membrane permeability.[5] For CNS drugs, a TPSA of less than 90 Ų is often considered a guideline for good BBB penetration.[5] Medicinal chemists can modulate the overall TPSA and lipophilicity of the final molecule by careful selection of other substituents, using the this compound core as a constant anchor.

Caption: Logical relationships between structural features and resulting properties.

Future Perspectives and Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block for modern drug discovery. Its inherent properties—a conformationally defined scaffold, metabolic stability, and the potent hydrogen-bonding capability of the methylsulfonyl group—make it an attractive starting point for lead optimization campaigns.

The successful application of this moiety in developing potent antibacterial agents, CNS-penetrant molecules, and kinase inhibitors highlights its versatility. Future research will likely see this scaffold applied to an even broader range of biological targets. As our understanding of structure-activity and structure-property relationships continues to deepen, the rational deployment of well-characterized fragments like this compound will be paramount in accelerating the discovery of new, effective, and safe medicines. This guide provides the foundational knowledge for scientists to confidently incorporate this valuable chemical entity into their research and development programs.

References

-

Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

- Preparation method for 4-methylenepiperidine or acid addition salt thereof. Google Patents.

- Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.

-

4-(Methylsulfonylmethylsulfonyl)piperidine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][9][16][17]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. National Center for Biotechnology Information. Available at: [Link]

-

Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). PubMed. Available at: [Link]

-

Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) | Request PDF. ResearchGate. Available at: [Link]

-

Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. National Center for Biotechnology Information. Available at: [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Center for Biotechnology Information. Available at: [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at: [Link]

-

Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. ResearchGate. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

-

Simply combining Fasudil and Lipoic acid in a novel multitargeted chemical entity potentially useful in central nervous system disorders. Royal Society of Chemistry. Available at: [Link]

-

a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]

-

Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. National Center for Biotechnology Information. Available at: [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Available at: [Link]

-

Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. Available at: [Link]

-

Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. Available at: [Link]

-

Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Available at: [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available at: [Link]

-

Pharmacokinetics, Pharmacodynamics, and Drug Interactions. Clinical Gate. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 597563-39-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]

- 14. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics, Pharmacodynamics, and Drug Interactions - Clinical GateClinical Gate [clinicalgate.com]

- 16. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 17. 4-(Methylsulfonylmethylsulfonyl)piperidine | C7H15NO4S2 | CID 152602801 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Technical Guide to Biological Activity and Optimization

[1]

Executive Summary: The "Privileged" Architecture

In medicinal chemistry, few heterocycles command the ubiquity of piperidine. Defined as a six-membered saturated ring containing one nitrogen atom, it is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1][2]

For the drug development professional, the piperidine ring is not merely a linker; it is a pharmacokinetic engine . With a pKa of typically 11.2 (conducive to salt formation and solubility) and a defined chair conformation that directs substituents into precise axial or equatorial vectors, piperidine derivatives dominate the landscape of GPCR ligands, enzyme inhibitors, and ion channel modulators.[2]

This guide dissects the biological activity of piperidine derivatives, moving beyond basic descriptions to the causal structure-activity relationships (SAR) and validated experimental protocols required for their evaluation.[1]

Structural Pharmacology & SAR Logic

The biological success of piperidine stems from its ability to mimic the transition states of biological amines (e.g., acetylcholine, dopamine) and its capacity for specific hydrophobic interactions.[2]

The Pharmacophore Map

To optimize biological activity, modifications are typically targeted at three vectors:[2]

-

N1-Position (The Anchor): Critical for modulating pKa, lipophilicity (LogP), and interaction with anionic residues (e.g., Aspartate in GPCRs).[2]

-

C4-Position (The Warhead): The primary vector for pharmacophore attachment, allowing deep penetration into receptor binding pockets.

-

C2/C3-Positions (The Steering Wheel): Used to introduce chirality and restrict conformational flexibility, enhancing selectivity.[2]

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for optimizing piperidine derivatives based on the desired therapeutic target.

Figure 1: Strategic optimization vectors for the piperidine scaffold in drug design.[2]

Therapeutic Profiles and Mechanisms[1]

Neurology: Acetylcholinesterase (AChE) Inhibition

The most commercially significant application of piperidines is in Alzheimer’s disease therapy.[3] Donepezil (Aricept) is the archetype.

-

Mechanism: The piperidine nitrogen, protonated at physiological pH, binds to the anionic sub-site (Trp84) of AChE via cation-

interactions.[2] The N-benzyl moiety extends to the peripheral anionic site (PAS), creating a "dual binding" mode that blocks acetylcholine hydrolysis.[2] -

Key Insight: Modifications that rigidify the linker between the piperidine and the benzyl group often increase potency but decrease oral bioavailability due to rotatable bond limitations.

Oncology: Tubulin and Kinase Modulation

Recent derivatives (e.g., N-sulfonylpiperidines) have shown potent cytotoxicity.[2]

-

Mechanism: These derivatives often bind to the colchicine site of tubulin, disrupting microtubule polymerization and arresting the cell cycle at the G2/M phase.

-

Kinase Targets: Piperidine is also a core scaffold in ALK inhibitors like Crizotinib , where the ring acts as a solubilizing group that projects into the solvent front of the ATP-binding pocket.

Comparative Data: FDA-Approved Piperidines

Table 1 summarizes key drugs, highlighting the structural role of the piperidine ring.[4]

| Drug Name | Therapeutic Area | Target | Role of Piperidine Ring |

| Donepezil | Alzheimer's | AChE | Cation- |

| Fentanyl | Analgesic | Mimics Tyramine moiety of endogenous enkephalins | |

| Raloxifene | Osteoporosis | Estrogen Receptor | Side chain positions basic nitrogen for Asp351 interaction |

| Crizotinib | Oncology | ALK/ROS1 | Solubilizing group; Solvent front interaction |

| Methylphenidate | ADHD | DAT/NET | Mimics dopamine structure for transporter blockade |

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: Ellman’s Assay for AChE Inhibition

Standard for evaluating neuroprotective potential.[2]

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[5][6] Thiocholine reacts with DTNB (Ellman's Reagent) to form yellow 5-thio-2-nitrobenzoate (TNB), measurable at 412 nm.[2][6]

Reagents:

-

Enzyme: AChE (Electrophorus electricus), 0.1 U/mL.[2]

-

Substrate: Acetylthiocholine iodide (ATChI), 0.5 mM.

-

Chromogen: DTNB, 0.3 mM.[2]

Workflow:

-

Preparation: Dissolve test piperidine derivatives in DMSO (Final DMSO < 1%).

-

Incubation: In a 96-well plate, add:

-

Initiation: Add 10 µL DTNB and 10 µL ATChI simultaneously.

-

Kinetic Read: Measure Absorbance (412 nm) every 30 seconds for 5 minutes.

-

Calculation:

Validation Check: Include Tacrine or Donepezil as a positive control. IC50 must fall within ±15% of reported literature values (e.g., Donepezil IC50

Protocol B: MTT Cell Viability Assay

Standard for evaluating anticancer cytotoxicity.[2]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to insoluble formazan (purple).

Workflow:

-

Seeding: Seed cancer cells (e.g., MCF-7, A549) at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add piperidine derivatives (serial dilutions 0.1 - 100 µM). Include Vehicle Control (DMSO) and Positive Control (e.g., Doxorubicin).[2][8]

-

Exposure: Incubate for 48-72 hours at 37°C, 5% CO2.

-

Development:

-

Add 20 µL MTT solution (5 mg/mL in PBS).

-

Incubate 4 hours (look for purple precipitate).

-

Aspirate media carefully.

-

-

Solubilization: Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

-

Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Mechanistic Visualization

Understanding the "Dual Binding Site" theory of Donepezil-like piperidines is crucial for designing next-generation inhibitors.

Figure 2: The Dual-Binding Mechanism of Piperidine-based AChE Inhibitors.[2]

References

-

Goel, R., et al. (2025).[2] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Vertex AI Search / NIH. 9[2][3][4]

-

BenchChem Technical Support. (2025). "The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide." BenchChem.[1][5][8] 1

-

Khamitova, et al. (2023).[2][4] "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds." Pharmaceutical Journal. 10

-

Ohkura, K., et al. (2010).[2] "Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay." Biological & Pharmaceutical Bulletin. 11[2][3][4]

-